molecular formula C15H15ClN2O3S B2530227 Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899971-67-6

Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2530227
CAS No.: 899971-67-6
M. Wt: 338.81
InChI Key: NEWVMPNMGWTTIK-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a chlorobenzylthio group, a methyl group, and an ethyl ester group attached to a dihydropyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylthiol with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving microbial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates in organic synthesis.

Comparison with Similar Compounds

Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-methylbenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.

    Ethyl 4-((4-bromobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions with biological targets.

    Ethyl 4-((4-nitrobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activity.

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWVMPNMGWTTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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